molecular formula C20H24N2O4S B4184292 3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No.: B4184292
M. Wt: 388.5 g/mol
InChI Key: WLIAQVIABHDCLY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is an organic compound that features a methoxyphenyl group, a pyrrolidinylsulfonyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Pyrrolidinylsulfonyl Group: The next step involves the sulfonylation of the intermediate with pyrrolidine and a sulfonyl chloride reagent.

    Amidation Reaction: The final step is the amidation reaction where the sulfonylated intermediate is reacted with propanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has several applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Materials Science: It is used in the development of novel materials with specific properties.

    Biological Research: It is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(4-methylphenyl)propynone
  • 1-(4-methoxyphenyl)-3-(4-methylphenyl)propane-1,3-dione

Uniqueness

3-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both the methoxyphenyl and pyrrolidinylsulfonyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-9-4-16(5-10-18)6-13-20(23)21-17-7-11-19(12-8-17)27(24,25)22-14-2-3-15-22/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIAQVIABHDCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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